Specific Scientific Field: Organic Chemistry.
Summary of the Results or Outcomes: The target compound was synthesized with a good yield and selectivity.
Summary of the Application: “tert-Butyl (4-bromo-3-fluorophenyl)carbamate” can be used in the deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. The deprotection of the N-Boc group is a crucial step in the synthesis of various compounds, including natural products, amino acids, and peptides.
Methods of Application or Experimental Procedures: The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, is achieved by using oxalyl chloride in methanol.
Summary of the Results or Outcomes: This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma.
Summary of the Application: “tert-Butyl (4-bromo-3-fluorophenyl)carbamate” can be used in the protection of the N-tert-butyloxycarbonyl (N-Boc) group. The protection of the N-Boc group is a crucial step in the synthesis of various compounds, including natural products, amino acids, and peptides.
Methods of Application or Experimental Procedures: The N-Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions. Other strategies reported for the protection of N-Boc include the use of metal catalysts, as well as acetylchloride in methanol.
Summary of the Results or Outcomes: This procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma.
tert-Butyl (4-bromo-3-fluorophenyl)carbamate is an organic compound characterized by the molecular formula . As a derivative of carbamic acid, it features a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring. This compound is notable for its unique chemical properties and is frequently utilized in organic synthesis and research applications .
The biological activity of tert-butyl (4-bromo-3-fluorophenyl)carbamate is primarily linked to its role in enzyme inhibition and protein interactions. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modulation of their activities. The presence of bromine and fluorine atoms may also enhance the compound's binding affinity through halogen bonding .
The synthesis of tert-butyl (4-bromo-3-fluorophenyl)carbamate typically involves a multi-step process. A common method includes the reaction of 4-bromo-3-fluoroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction generally occurs at room temperature, yielding the desired carbamate product. In industrial settings, continuous flow reactors and automated systems may be employed to improve efficiency and yield .
tert-Butyl (4-bromo-3-fluorophenyl)carbamate has several applications across various fields:
Studies on the interactions of tert-butyl (4-bromo-3-fluorophenyl)carbamate with biological targets reveal its potential as an inhibitor of specific enzymes. Its mechanism of action often involves forming covalent bonds with nucleophilic residues in target proteins, leading to altered enzymatic activity. This property makes it a valuable tool for investigating enzyme kinetics and mechanisms in biochemical research .
Several compounds share structural similarities with tert-butyl (4-bromo-3-fluorophenyl)carbamate. Here are some notable examples:
Compound Name | Similarity Index |
---|---|
tert-Butyl (3-bromo-2,5-difluorophenyl)carbamate | 0.92 |
tert-Butyl (3-bromo-5-fluorophenyl)carbamate | 0.92 |
tert-Butyl (2-bromo-5-fluorophenyl)carbamate | 0.89 |
These compounds exhibit variations in halogen substitution patterns that may influence their biological activity and chemical reactivity. The unique combination of bromine and fluorine in tert-butyl (4-bromo-3-fluorophenyl)carbamate distinguishes it from its analogs, potentially providing unique properties that are advantageous for specific applications in research and industry .
Irritant